n-Boc-5-hydroxyanthranilic acid
Overview
Description
n-Boc-5-hydroxyanthranilic acid: is an organic compound with the molecular formula C₁₂H₁₅NO₅. It is a derivative of anthranilic acid, where the amino group is protected by a tert-butoxycarbonyl (Boc) group, and a hydroxyl group is present at the fifth position of the benzene ring. This compound is commonly used in organic synthesis, particularly as a precursor in the preparation of more complex molecules .
Mechanism of Action
Target of Action
n-Boc-5-hydroxyanthranilic acid is a biochemical used in proteomics research . .
Biochemical Pathways
Given its use in proteomics research, it may be involved in a variety of pathways depending on the specific proteins being studied .
Result of Action
As a biochemical used in proteomics research, its effects would likely depend on the specific context of the research .
Biochemical Analysis
Biochemical Properties
n-Boc-5-hydroxyanthranilic acid plays a significant role in biochemical reactions, particularly in the metabolism of tryptophan through the kynurenine pathway. This compound interacts with several enzymes, including 3-hydroxyanthranilic acid dioxygenase, which catalyzes the conversion of 3-hydroxyanthranilic acid to quinolinic acid. The interaction between this compound and these enzymes is crucial for maintaining cellular redox homeostasis and energy production .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. This compound has been shown to modulate the activity of the Nrf2/SKN-1 oxidative stress response pathway, which is essential for protecting cells from oxidative damage. Additionally, this compound can affect the expression of genes involved in inflammatory and immune responses .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with specific biomolecules. This compound can inhibit or activate enzymes, leading to changes in gene expression and cellular function. For example, this compound can bind to 3-hydroxyanthranilic acid dioxygenase, inhibiting its activity and thereby affecting the kynurenine pathway .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable, but it can degrade under certain conditions, leading to a decrease in its efficacy. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of modulating oxidative stress and inflammatory responses .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance cellular resistance to oxidative stress and improve overall health. At high doses, this compound can have toxic effects, leading to cellular damage and adverse health outcomes .
Metabolic Pathways
This compound is involved in the kynurenine pathway, where it interacts with enzymes such as 3-hydroxyanthranilic acid dioxygenase. This interaction affects the metabolic flux and levels of metabolites, including quinolinic acid and nicotinamide adenine dinucleotide. The modulation of these metabolic pathways by this compound is crucial for maintaining cellular homeostasis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound, affecting its overall activity and function. The transport and distribution of this compound are essential for its role in modulating cellular processes .
Subcellular Localization
This compound is localized in specific subcellular compartments, where it exerts its effects on cellular function. Targeting signals and post-translational modifications direct this compound to particular organelles, such as the mitochondria and endoplasmic reticulum. The subcellular localization of this compound is critical for its activity and function in biochemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n-Boc-5-hydroxyanthranilic acid typically involves the reaction of 5-hydroxyanthranilic acid with di-tert-butyl dicarbonate in the presence of a base. Here is a detailed synthetic route:
Starting Material: 5-hydroxyanthranilic acid (100 g, 0.65 mol) is transferred into a 5-liter three-necked round-bottom flask equipped with a mechanical stirrer.
Base Addition: A solution of saturated sodium carbonate (1.5 liters) is added to the reaction flask with stirring. After the evolution of carbon dioxide subsides, di-tert-butyl dicarbonate (156.8 g, 0.72 mol) in 1.5 liters of tetrahydrofuran (THF) is added to the reaction vessel.
Reaction Conditions: The reaction mixture is stirred at room temperature for 24 hours. After this period, 1.0 liter of ethyl ether is added, and the mixture is transferred to a separatory funnel.
Extraction: The aqueous layer is extracted with an additional 1.0 liter of ethyl ether and brought to pH 3.0 with 2 M phosphoric acid. The product is extracted from the aqueous solution with ethyl acetate (3 x 1.0 liters).
Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions, such as temperature, solvent, and purification steps, are optimized for efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: n-Boc-5-hydroxyanthranilic acid undergoes various chemical reactions, including:
Hydrolysis: The Boc protecting group can be removed under acidic conditions to yield 5-hydroxyanthranilic acid.
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Hydrolysis: Typically performed using trifluoroacetic acid or hydrochloric acid.
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Substitution: Reagents such as alkyl halides or acyl chlorides are used in the presence of a base.
Major Products:
Hydrolysis: 5-hydroxyanthranilic acid.
Oxidation: Quinone derivatives.
Substitution: Ethers or esters of 5-hydroxyanthranilic acid.
Scientific Research Applications
n-Boc-5-hydroxyanthranilic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
5-hydroxyanthranilic acid: Lacks the Boc protecting group, making it more reactive.
n-Boc-anthranilic acid: Similar structure but without the hydroxyl group at the fifth position.
n-Boc-3-hydroxyanthranilic acid: Hydroxyl group at the third position instead of the fifth.
Uniqueness: n-Boc-5-hydroxyanthranilic acid is unique due to the presence of both the Boc protecting group and the hydroxyl group at the fifth position. This combination allows for selective reactions and makes it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
5-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO5/c1-12(2,3)18-11(17)13-9-5-4-7(14)6-8(9)10(15)16/h4-6,14H,1-3H3,(H,13,17)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYABQTATLDLRQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=C(C=C1)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10373777 | |
Record name | n-boc-5-hydroxyanthranilic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10373777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
244765-00-2 | |
Record name | n-boc-5-hydroxyanthranilic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10373777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 244765-00-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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